1-(2,5-Difluoropyridin-4-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,5-difluoropyridin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c1-4(11)5-2-7(9)10-3-6(5)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSNALFRDQIXHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 1 2,5 Difluoropyridin 4 Yl Ethanone
Retrosynthetic Analysis and Identification of Key Precursors
A thorough retrosynthetic analysis of 1-(2,5-Difluoropyridin-4-yl)ethanone identifies two primary strategic disconnections. The first approach involves the initial construction of the 2,5-difluoropyridine (B1303130) ring system, followed by the introduction of the acetyl group at the C-4 position. The second, more convergent strategy, would involve the cyclization of precursors already containing the necessary carbon framework.
Key precursors for the synthesis of the target molecule include 2,5-difluoropyridine and various acetylating agents. The synthesis of 2,5-difluoropyridine itself is a critical preliminary step, often starting from more readily available dihalopyridines.
| Precursor | Starting Material | Method |
| 2,5-Difluoropyridine | 2,5-Dichloropyridine (B42133) | Halogen exchange reaction |
| 2,5-Dibromopyridine (B19318) | 2,5-Dichloropyridine | Halogenation |
Table 1: Key Precursors for this compound Synthesis
Approaches Based on Pyridine (B92270) Ring Construction
The de novo synthesis of the substituted pyridine ring offers a versatile, albeit often complex, route to the target structure.
The Hantzsch pyridine synthesis, a classic multicomponent reaction, traditionally involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. For the synthesis of a difluorinated pyridine like the target compound, this would necessitate the use of fluorinated building blocks.
A modified Hantzsch-type approach would theoretically involve the condensation of a fluorinated aldehyde, a fluorinated β-ketoester, and ammonia. However, the availability and stability of the required highly fluorinated precursors present significant synthetic challenges. Furthermore, controlling the regiochemistry to achieve the desired 2,5-difluoro substitution pattern is a non-trivial aspect of this methodology.
Modern synthetic methods increasingly rely on metal-catalyzed cyclization reactions to construct heterocyclic rings. Transition-metal catalysts, particularly those based on palladium, copper, and nickel, can facilitate the formation of pyridine rings from acyclic precursors.
These approaches typically involve the cycloaddition of alkynes, nitriles, and other unsaturated fragments. For the synthesis of this compound, a potential strategy would be the [2+2+2] cycloaddition of a difluorinated alkyne, an acetylene (B1199291) equivalent, and a nitrile. The primary challenge in this approach lies in designing and synthesizing the appropriately functionalized and fluorinated precursors that would lead to the desired substitution pattern on the pyridine ring with high regioselectivity.
Strategies for the Introduction of the Ethanone (B97240) Moiety
A more common and direct approach to the synthesis of this compound involves the functionalization of a pre-existing 2,5-difluoropyridine ring.
Friedel-Crafts acylation is a standard method for introducing an acetyl group onto an aromatic ring. However, the electron-deficient nature of the pyridine ring, further deactivated by two fluorine atoms, makes it a poor substrate for classical electrophilic aromatic substitution. Therefore, direct acylation of 2,5-difluoropyridine under Friedel-Crafts conditions is generally not a viable synthetic route.
The most promising and widely applicable strategy for the synthesis of this compound involves the use of organometallic intermediates. This approach leverages the ability to generate a nucleophilic carbon center on the pyridine ring, which can then react with an electrophilic acetylating agent.
A key step in this strategy is the regioselective metalation of 2,5-difluoropyridine. The fluorine atoms and the nitrogen atom in the ring direct the deprotonation to specific positions. It has been demonstrated that through the use of a strong lithium amide base, such as lithium diisopropylamide (LDA), it is possible to achieve regioselective lithiation at the C-4 position of 2,5-difluoropyridine. This directed ortho-metalation (DoM) is facilitated by the coordination of the lithium base to the pyridine nitrogen.
The resulting 2,5-difluoropyridin-4-yl lithium species is a powerful nucleophile. This intermediate can then be reacted with a suitable acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, to introduce the ethanone moiety at the C-4 position, yielding the target compound.
| Step | Reagents and Conditions | Intermediate/Product |
| 1. Lithiation | 2,5-Difluoropyridine, LDA, THF, -78 °C | 2,5-Difluoropyridin-4-yl lithium |
| 2. Acylation | N,N-Dimethylacetamide or Acetyl Chloride | This compound |
Table 2: Proposed Organometallic Approach to this compound
This organometallic-mediated approach offers a high degree of regiocontrol and is generally more efficient than attempting to construct the substituted pyridine ring from acyclic precursors.
Methodologies for Regioselective Fluorine Incorporation
The precise introduction of fluorine atoms onto a pyridine ring is a formidable challenge in synthetic organic chemistry. The regioselectivity of fluorination is crucial in determining the final properties of the molecule. For the synthesis of this compound, the key precursor is 2,5-difluoropyridine. The synthesis of this precursor often involves nucleophilic aromatic substitution (SNAr) reactions on polychlorinated or polybrominated pyridines.
One common approach begins with 2,5-dichloropyridine or 2,5-dibromopyridine. These starting materials can undergo halogen exchange reactions, often referred to as halex reactions, using a fluoride (B91410) source such as potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at elevated temperatures. The regioselectivity is dictated by the electronic properties of the pyridine ring, with the halogen at the 2-position being generally more susceptible to nucleophilic attack than the one at the 5-position. However, forcing conditions are often required to replace both halogens.
A patented method for the synthesis of 2,5-difluoropyridine involves the reaction of 2,5-dichloropyridine with anhydrous potassium fluoride. This process highlights the industrial relevance of regioselective fluorine incorporation in the large-scale production of key intermediates. Another approach involves a halogenation technology to first prepare 2,5-dibromopyridine from 2,5-dichloropyridine, followed by a methylation reaction to yield 2,5-difluoropyridine. google.com
Classical Synthetic Routes and Their Evolution
Classical synthetic approaches to substituted pyridines often involve multi-step linear sequences or the stepwise functionalization of a pre-existing pyridine core.
Stepwise Functionalization of Difluoropyridine Precursors
A more common and efficient approach is the stepwise functionalization of a readily available difluoropyridine precursor, namely 2,5-difluoropyridine. This strategy allows for the introduction of the acetyl group at the C-4 position with high regioselectivity.
One plausible method for this functionalization is through a directed ortho-metalation (DoM) strategy. In this approach, the nitrogen atom of the pyridine ring directs a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA), to deprotonate the adjacent C-3 or C-6 position. However, to achieve functionalization at the C-4 position, a different strategy is required.
A more direct route involves the reaction of 2,5-difluoropyridine with a suitable acylating agent under conditions that favor substitution at the 4-position. This can be achieved through Friedel-Crafts-type acylation, although the electron-deficient nature of the difluoropyridine ring makes it less reactive towards electrophilic substitution. Therefore, more advanced methods are often employed. One such method involves the generation of a 4-pyridyl organometallic species from 4-halo-2,5-difluoropyridine, which can then react with an acetylating agent. For instance, a 4-bromo or 4-iodo-2,5-difluoropyridine could be subjected to metal-halogen exchange to form a 4-lithiated or 4-magnesiated pyridine, which would then react with an acetyl source like acetyl chloride or acetic anhydride.
Research has shown that 2,5-difluoropyridine can be functionalized at the 4-position by first introducing a different activating group. For example, reacting 2,5-difluoropyridine with a chlorine source can yield 4-chloro-2,5-difluoropyridine. guidechem.com This chlorinated intermediate can then be used in subsequent cross-coupling reactions to introduce the acetyl group.
Modern and Advanced Synthetic Approaches
Modern synthetic chemistry has seen the development of powerful catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.
Catalytic Methods in the Formation of this compound
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a versatile platform for the formation of carbon-carbon bonds. These methods are highly applicable to the synthesis of this compound.
These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. For the synthesis of this compound, a common strategy would involve a 4-halo-2,5-difluoropyridine as the electrophilic partner.
Suzuki Coupling: The Suzuki reaction couples an organoboron compound (such as a boronic acid or ester) with an organic halide. To synthesize the target molecule, 4-bromo- or 4-iodo-2,5-difluoropyridine could be coupled with an acetyl-bearing boronic acid or ester, or alternatively, a 2,5-difluoro-4-pyridylboronic acid could be coupled with an acetylating agent like acetyl chloride. While the direct Suzuki coupling with acetylating agents can be challenging, related methodologies for the synthesis of aryl ketones using this reaction are well-established. researchgate.netresearchgate.net
Sonogashira Coupling: The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. A potential route to this compound via this method would involve the coupling of a 4-halo-2,5-difluoropyridine with a protected acetylene, such as trimethylsilylacetylene. The resulting alkyne could then be hydrated to yield the desired ketone. Carbonylative Sonogashira couplings, where carbon monoxide is incorporated, also provide a direct route to alkynones, which can be precursors to the target molecule. acs.orgnih.gov
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is known for its high reactivity and functional group tolerance. nih.gov A 4-halo-2,5-difluoropyridine could be converted into a 4-pyridylzinc reagent via metal-halogen exchange or direct insertion of zinc metal. This organozinc species would then readily react with acetyl chloride in the presence of a palladium catalyst to afford this compound. The preparation of organozinc reagents from the corresponding bromopyridines and their subsequent coupling with various electrophiles, including acid chlorides, has been demonstrated. nih.gov
Below is a table summarizing the potential palladium-catalyzed cross-coupling approaches:
| Coupling Reaction | Pyridine Substrate | Coupling Partner | Catalyst System (Typical) |
| Suzuki | 4-Bromo-2,5-difluoropyridine | Acetyl boronic acid or ester | Pd(0) catalyst, base |
| Sonogashira | 4-Iodo-2,5-difluoropyridine | Trimethylsilylacetylene | Pd(0) catalyst, Cu(I) cocatalyst, base |
| Negishi | 4-Bromo-2,5-difluoropyridine | Acetyl chloride | Pd(0) or Pd(II) catalyst |
These modern catalytic methods offer significant advantages in terms of efficiency and selectivity for the synthesis of this compound, making them the preferred choice in contemporary organic synthesis.
Copper-Mediated Transformations
Copper catalysis is a versatile tool in organic synthesis, prized for its low cost, low toxicity, and unique reactivity. mdpi.com While a specific copper-mediated synthesis for this compound is not prominently documented, the principles of copper-catalyzed reactions are highly applicable to its potential synthesis. Copper catalysts are effective in mediating cross-coupling reactions to form C-C bonds and have been extensively used in difluoroalkylation and acylation reactions. mdpi.comnih.govorganic-chemistry.org
For instance, copper-catalyzed cross-coupling of N-tosylhydrazones with N-iminopyridinium ylides enables direct C-H alkylation on the pyridine ring under mild conditions using an inexpensive catalyst like copper(I) iodide (CuI). nih.gov Furthermore, copper has been used to catalyze the coupling of aryl iodides with α-silyldifluoroamides to form α,α-difluoro-α-aryl amides, which are versatile precursors to other difluoroalkylarenes. nih.gov These methodologies suggest the feasibility of using a copper catalyst to introduce an acetyl group or a precursor onto a 2,5-difluoropyridine scaffold.
Table 1: Examples of Copper-Catalyzed Reactions for Heterocycle Functionalization This table is interactive. Users can sort columns by clicking on the headers.
| Reaction Type | Catalyst | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Direct C-H Alkylation | CuI | N-iminopyridinium ylides, N-tosylhydrazones | Alkylated Pyridines | nih.gov |
| Difluoroalkylation | Cu/B2pin2 | Methylenecyclopropanes, Bromodifluoroacetates | Difluoroalkylated compounds | mdpi.com |
| C-3 Difluoroacetylation | Copper | Quinoxalinones, Ethyl bromodifluoroacetate | Difluoroacetylated Quinoxalinones | mdpi.com |
| Cross-Coupling | CuOAc | Aryl iodides, α-silyldifluoroamides | α,α-difluoro-α-aryl amides | nih.gov |
Rhodium-Catalyzed C-H Functionalization
Rhodium-catalyzed C-H functionalization has emerged as a powerful strategy for the efficient construction of complex molecules, including substituted pyridines. researchgate.net This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering high atom economy. Rhodium(III) catalysts, in particular, have been successfully employed for the synthesis of multisubstituted 3-fluoropyridines through the annulation of α-fluoro-α,β-unsaturated oximes with alkynes. nih.govnih.gov
This methodology is notable for its ability to construct the fluorinated pyridine ring in a single step from accessible starting materials. The reactions are often tolerant of various functional groups on both the oxime and alkyne coupling partners. nih.govnih.gov The use of terminal alkynes in these couplings can proceed with high regioselectivity, providing a predictable route to single isomers of the 3-fluoropyridine (B146971) products. nih.gov While direct C-H acetylation of a pre-formed 2,5-difluoropyridine ring using a rhodium catalyst is a conceptually viable route to the target compound, the construction of the ring via C-H activation/annulation represents a more established application of this technology in the synthesis of fluorinated pyridines. nih.govnih.gov
Table 2: Substrate Scope in Rh(III)-Catalyzed Synthesis of 3-Fluoropyridines This table is interactive. Users can sort columns by clicking on the headers.
| Oxime β-Substituent | Alkyne Type | Product | Key Feature | Reference |
|---|---|---|---|---|
| Aryl, Heteroaryl, Alkyl | Symmetrical (diaryl/dialkyl) | Multisubstituted 3-Fluoropyridines | Broad substrate compatibility | nih.gov |
| Aryl, Heteroaryl, Alkyl | Unsymmetrical | Mixture of Regioisomers | Variable regioselectivity | nih.gov |
Flow Chemistry and Continuous Synthesis Protocols
Flow chemistry, or continuous flow synthesis, offers significant advantages for the production of fine chemicals, particularly in organo-fluorine chemistry. beilstein-journals.org This technology utilizes microreactors or tube reactors to perform chemical reactions in a continuous stream, providing superior control over reaction parameters such as temperature, pressure, and mixing. uc.pt These features are especially beneficial for handling hazardous reagents and managing highly exothermic reactions, which are common in fluorination chemistry. acs.orgdurham.ac.uk
The application of flow chemistry has been demonstrated for the functionalization of fluorinated pyridines, including 2-fluoropyridine (B1216828) and 2,6-difluoropyridine. allfordrugs.com Continuous flow operations can improve safety, reduce waste, and facilitate scaling up from laboratory to industrial production. uc.pt For example, a one-pot synthesis of 2-fluoroadenine (B1664080) was developed using hydrogen fluoride-pyridine in a continuous flow system, demonstrating precise temperature control of a sensitive diazonium chemistry transformation. acs.org The integration of in-line purification, using scavenger resins or liquid-liquid separators, can further streamline multistep syntheses, delivering pure products without the need for traditional batch workup procedures. uc.ptdurham.ac.uk Such protocols would be highly advantageous for the safe and efficient production of this compound and its intermediates.
Green Chemistry Principles in Synthesis Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In the context of pyridine synthesis, these principles are applied through various strategies, including the use of environmentally benign solvents, catalytic reactions, one-pot multicomponent reactions, and alternative energy sources like microwaves. nih.govresearchgate.net
Purification and Isolation Techniques for Synthetic Intermediates
The purification and isolation of synthetic intermediates are critical steps in ensuring the final product's purity. For fluorinated and acetylated pyridine derivatives, a range of standard and specialized techniques are employed. The choice of method depends on the physical properties of the intermediate, such as its polarity, volatility, and stability.
Common purification techniques include:
Solvent Extraction: Used to separate the desired compound from a reaction mixture based on its differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. This is often followed by washing with saturated sodium bicarbonate to neutralize acids and brine to remove water. google.comgoogle.com
Chromatography: Flash column chromatography using silica (B1680970) gel is widely used to separate compounds based on polarity. acs.org For more challenging separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) may be employed. acs.org
Recrystallization: This technique purifies solid compounds by dissolving the crude material in a hot solvent and allowing it to cool slowly, forming pure crystals. Solvent systems like ethyl acetate/petroleum ether or hot water have been used for pyridine intermediates. google.comorgsyn.org
Distillation: For volatile and thermally stable liquids, distillation under reduced pressure can be an effective purification method. google.com However, some acetylpyridine intermediates are known to decompose upon distillation. orgsyn.org
The purification of fluorinated intermediates can present unique challenges. For example, some volatile fluorinated piperidines are difficult to purify directly and are often trapped in situ with a protecting group to facilitate isolation. nih.gov Similarly, certain intermediates may be sensitive to the purification conditions, such as hydrolysis on silica gel columns. orgsyn.org
Table 3: Common Purification Techniques for Pyridine Intermediates This table is interactive. Users can sort columns by clicking on the headers.
| Technique | Principle | Typical Application | Challenges/Considerations | Reference |
|---|---|---|---|---|
| Solvent Extraction | Differential Solubility | Initial workup to remove salts and water-soluble impurities | Emulsion formation | google.comgoogle.com |
| Flash Chromatography | Adsorption/Polarity | Separation of reaction mixture components | Potential for compound decomposition on stationary phase | acs.orgorgsyn.org |
| Recrystallization | Solubility Difference at Different Temperatures | Final purification of solid products/intermediates | Requires suitable solvent; potential for low recovery | google.comorgsyn.org |
| Distillation | Difference in Boiling Points | Purification of volatile, thermally stable liquids | Thermal decomposition of the target compound | google.comorgsyn.org |
Chemical Reactivity and Transformation Studies of 1 2,5 Difluoropyridin 4 Yl Ethanone
Reactivity at the Carbonyl Group
The carbonyl group, with its inherent polarity, is susceptible to a range of nucleophilic attacks and modifications at the adjacent alpha-carbon.
Nucleophilic Additions and Condensation Reactions
The electrophilic carbon atom of the carbonyl group is a prime target for nucleophiles. Reactions with organometallic reagents, such as Grignard or organolithium compounds, are expected to yield tertiary alcohols. Similarly, condensation reactions with amines or hydrazines would likely produce imines and hydrazones, respectively. Aldol-type condensation reactions with other carbonyl-containing compounds are also plausible under appropriate basic or acidic conditions.
Alpha-Functionalization (e.g., Halogenation, Alkylation, Amination)
The protons on the methyl group adjacent to the carbonyl (the α-protons) are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles. For instance, treatment with a halogenating agent like N-bromosuccinimide (NBS) would likely result in alpha-halogenation. Alkylation at the alpha-position could be achieved by reacting the enolate with an alkyl halide. Furthermore, alpha-amination could be accomplished through reactions with electrophilic nitrogen sources.
Reduction and Oxidation Pathways
The carbonyl group can be readily reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). More vigorous reduction conditions could potentially lead to the complete reduction of the carbonyl to a methylene (B1212753) group (CH₂).
Conversely, the oxidation of the ethanone (B97240) moiety is less straightforward. Strong oxidizing agents might lead to the cleavage of the carbon-carbon bond between the carbonyl and the pyridine (B92270) ring, yielding a carboxylic acid derivative of the pyridine.
Reactivity of the Difluoropyridine Ring System
The presence of two highly electronegative fluorine atoms, coupled with the electron-withdrawing effect of the nitrogen atom in the pyridine ring, renders the aromatic system electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
The fluorine atoms on the pyridine ring are expected to be excellent leaving groups in SNAr reactions. Nucleophiles such as alkoxides, thiolates, and amines are predicted to displace one or both of the fluorine atoms. The rate and success of these reactions would depend on the strength of the nucleophile and the reaction conditions.
Regioselectivity and Chemo-selectivity Considerations
The positions of the fluorine atoms (at C2 and C5) and the acetyl group (at C4) are critical in determining which fluorine atom is more readily substituted. The acetyl group is a meta-director and an electron-withdrawing group. Its presence at the C4 position will significantly influence the electron distribution within the ring.
Generally, nucleophilic attack on pyridine rings is favored at the positions ortho and para to the nitrogen atom (C2, C4, C6). In 1-(2,5-Difluoropyridin-4-yl)ethanone, both fluorine atoms are in positions that are electronically activated towards nucleophilic attack. The fluorine at the C2 position is ortho to the ring nitrogen, while the fluorine at the C5 position is meta. The acetyl group at C4 will further activate the ring. Theoretical calculations and experimental evidence from analogous systems suggest that the C2 position is likely to be more susceptible to nucleophilic attack due to the combined activating effects of the ring nitrogen and the para-acetyl group.
Chemoselectivity considerations would arise in reactions with difunctional nucleophiles or when attempting to selectively substitute only one of the two fluorine atoms. By carefully controlling reaction conditions such as temperature, stoichiometry of the nucleophile, and reaction time, it may be possible to achieve selective monosubstitution.
Influence of Fluorine Atoms on SNAr Pathways
The presence of two fluorine atoms on the pyridine ring of this compound profoundly influences its reactivity, particularly in Nucleophilic Aromatic Substitution (SNAr) reactions. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I effect). This effect significantly reduces the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles. In the context of SNAr, this activation is crucial as pyridine itself is an electron-deficient heterocycle, and the addition of fluorine atoms further enhances this property.
The reaction proceeds via a two-step mechanism involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. The fluorine atoms are excellent leaving groups and their presence at the C2 and C5 positions activates the ring for substitution. Nucleophilic attack can potentially occur at either the C2 or C5 position, displacing a fluoride (B91410) ion. The regioselectivity of the attack is dictated by both electronic and steric factors, including the nature of the incoming nucleophile and the reaction conditions. For instance, studies on related difluoropyridines have shown that substitution can be directed to a specific position based on the choice of solvent and base. The acetyl group at the C4 position also contributes to the activation of the ring through its electron-withdrawing resonance effect (-M effect), further stabilizing the negative charge in the Meisenheimer intermediate. This cumulative electronic activation makes SNAr a highly effective method for introducing a wide range of nucleophiles, such as amines, alkoxides, and thiolates, onto the difluoropyridine scaffold. acs.orgnih.gov
Directed Ortho-Metalation (DoM) Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The reaction involves the deprotonation of a position ortho to a Directed Metalation Group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. organic-chemistry.orgbaranlab.org This intermediate can then be trapped by various electrophiles.
In this compound, there are multiple functional groups that can potentially direct the metalation: the acetyl group at C4 and the fluorine atoms at C2 and C5.
Acetyl Group: While not a classical strong DMG, the carbonyl group can coordinate with the lithium reagent, directing deprotonation to an adjacent position. However, the acetyl group itself possesses an acidic α-proton, which can compete with the aromatic C-H deprotonation.
Fluorine Atoms: Fluorine is considered a moderate DMG. organic-chemistry.org It can direct lithiation to its ortho position.
The interplay between these directing groups determines the ultimate site of metalation. The C3 and C6 positions are the potential sites for deprotonation. The acidity of these protons is enhanced by the cumulative electron-withdrawing effects of the fluorine atoms and the acetyl group. The specific outcome often depends on the choice of base (e.g., n-BuLi, s-BuLi, or LDA), solvent, and temperature. harvard.edu
Regiochemical Control in Lithiation Reactions
Regiochemical control is a critical aspect of DoM when multiple directing groups and potential deprotonation sites are present, as is the case with this compound. The C3-H is positioned ortho to both the C2-F and the C4-acetyl group, while the C6-H is ortho to the C5-F.
The directing power of these groups and the inherent acidity of the ring protons will govern the regioselectivity. The C3 proton is flanked by two electron-withdrawing groups (C2-F and C4-acetyl), significantly increasing its kinetic acidity. In contrast, the C6 proton is adjacent only to the C5-F. Therefore, deprotonation is most likely to occur at the C3 position. Studies on similarly substituted pyridines have demonstrated that lithiation often occurs at the most acidic position, which is typically between two electron-withdrawing substituents. researchgate.net The use of specific lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can sometimes favor different sites compared to alkyllithiums due to their differing steric bulk and aggregation states. nih.govharvard.edu
Table 1: Predicted Regioselectivity in the Lithiation of this compound
| Deprotonation Site | Adjacent Directing Groups | Predicted Outcome | Rationale |
| C3-H | C2-F, C4-C(O)CH₃ | Major Product | Strongest cumulative electron-withdrawing effect leads to highest proton acidity. |
| C6-H | C5-F | Minor Product or Not Observed | Less acidic proton compared to C3-H. |
Electrophilic Quenching of Lithiated Species
Once the regioselective lithiation has been achieved, the resulting organolithium intermediate is a potent nucleophile that can be trapped with a wide array of electrophiles. nih.gov This "quenching" step introduces a new substituent at the site of metalation, providing a versatile route to highly functionalized difluoropyridine derivatives. nih.gov The choice of electrophile determines the nature of the introduced functional group.
The reaction outcome can sometimes be dependent on the specific electrophile used. mdpi.com For example, simple electrophiles like alkyl halides, aldehydes, ketones, and carbon dioxide typically react at the carbanion site as expected. nih.gov This two-step sequence of directed lithiation followed by electrophilic quench provides a powerful method for the elaborate decoration of the this compound core structure. rsc.org
Table 2: Examples of Electrophilic Quenching Reactions
| Electrophile | Reagent Example | Introduced Group | Product Type |
| Aldehydes/Ketones | Benzaldehyde | -CH(OH)Ph | Substituted benzyl (B1604629) alcohol |
| Alkyl Halides | Methyl Iodide | -CH₃ | Methylated pyridine |
| Carbon Dioxide | CO₂ (gas) | -COOH | Carboxylic acid |
| Silyl Halides | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ | Silylated pyridine |
| Disulfides | Dimethyl disulfide | -SCH₃ | Methylthioether |
Electrophilic Aromatic Substitution (EAS) (Challenges and Specific Conditions)
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of electron-rich aromatic systems like benzene. masterorganicchemistry.com However, for this compound, this reaction is exceptionally challenging. The pyridine ring is inherently electron-deficient (π-deficient) due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack. This deactivation is severely compounded by the presence of two strongly electron-withdrawing fluorine atoms and an acetyl group. libretexts.org
Consequently, forcing conditions are typically required to achieve any EAS reaction. These conditions may include the use of highly reactive electrophiles and strong acid catalysts (including superacids), often at elevated temperatures. researchgate.net Even under such conditions, yields are often low, and the reaction may lack regioselectivity. The nitrogen atom of the pyridine ring is also prone to protonation or coordination with Lewis acids under typical EAS conditions, which further deactivates the ring by forming a pyridinium (B92312) species. Therefore, alternative strategies like DoM or SNAr are almost always preferred for the functionalization of this and similar highly deactivated heterocyclic systems.
Tandem and Cascade Reactions Incorporating this compound
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. mdpi.com The structure of this compound, featuring a reactive ketone and an electrophilic pyridine ring, presents opportunities for designing such processes.
A potential tandem reaction could involve an initial transformation at the acetyl group, which then triggers a subsequent reaction on the pyridine ring. For example, the formation of an enolate from the acetyl group could be followed by an intramolecular cyclization or reaction with another component. Another possibility involves an initial SNAr reaction on the pyridine ring, where the newly introduced nucleophile contains a functional group that can then react with the acetyl group in an intramolecular fashion. The success of such reactions depends on the careful selection of reagents and conditions to orchestrate the desired sequence of events while avoiding undesired side reactions. researchgate.net
Photochemical and Electrochemical Transformations
The photochemical and electrochemical behavior of this compound is dictated by its aromatic ketone and fluorinated heterocyclic moieties. Aromatic ketones are known to undergo photochemical reactions, such as Norrish Type I and Type II reactions, upon UV irradiation, although the efficiency of these pathways can be influenced by the heteroaromatic system.
Electrochemical methods offer alternative pathways for transformation. youtube.com The electron-deficient nature of the difluoropyridine ring suggests that it could be susceptible to electrochemical reduction. This could lead to defluorination or dimerization, depending on the potential and the reaction medium. Conversely, the acetyl group could be oxidized or reduced electrochemically. For instance, electrochemical oxidation could generate radical species, while reduction could yield the corresponding alcohol. researchgate.net These electrochemical transformations can sometimes provide access to products that are difficult to obtain through conventional chemical methods and can be performed under mild conditions. researchgate.net
Computational and Theoretical Investigations of 1 2,5 Difluoropyridin 4 Yl Ethanone
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. These calculations provide valuable insights into molecular geometry, reactivity, and various spectroscopic properties.
Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, such as atoms and molecules. It is a common approach for predicting the molecular and electronic properties of compounds like 1-(2,5-Difluoropyridin-4-yl)ethanone.
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, negative potential regions (typically colored red or yellow) indicate sites susceptible to electrophilic attack, while positive potential regions (colored blue) indicate sites prone to nucleophilic attack.
For this compound, an MEP analysis would likely show a significant negative potential around the oxygen atom of the ethanone (B97240) group and the nitrogen atom of the pyridine (B92270) ring, suggesting these are primary sites for electrophilic interactions. Positive potentials would be expected around the hydrogen atoms of the methyl group. However, specific published MEP analysis and data for this compound are not available.
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, chemical stability, and hardness/softness. A small energy gap generally implies higher reactivity.
A theoretical FMO analysis of this compound would calculate the energies of its HOMO and LUMO. This data would help predict its kinetic stability and reactivity in various chemical reactions. Specific calculated values for the HOMO-LUMO gap and visualizations of these orbitals for the title compound are not available in the researched literature.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Parameters This table is for illustrative purposes only, as specific data for this compound is not available.
| Parameter | Predicted Value (Arbitrary Units) | Description |
|---|---|---|
| EHOMO | -X.xx eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -Y.yy eV | Energy of the Lowest Unoccupied Molecular Orbital |
Charge distribution analysis methods, such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis, are used to calculate the partial atomic charges on each atom within a molecule. This information helps in understanding the electrostatic properties, dipole moment, and the nature of chemical bonds (ionic vs. covalent character). NBO analysis also provides insights into charge transfer and intramolecular interactions.
For this compound, these calculations would quantify the electron-withdrawing effects of the fluorine atoms and the carbonyl group on the pyridine ring. However, detailed reports on Mulliken or NBO charge distributions for this specific molecule could not be located.
Thermochemical calculations are used to predict the thermodynamic stability of a molecule, including properties like heat of formation, enthalpy, entropy, and Gibbs free energy. Bond Dissociation Energy (BDE) is a key parameter derived from these calculations, indicating the energy required to break a specific bond homolytically. BDE values are crucial for understanding reaction mechanisms and the thermal stability of a compound.
A computational study on this compound would provide BDE values for its various bonds, highlighting the most and least stable parts of the molecule. This information is currently not available in published research.
Density Functional Theory (DFT) Studies on Electronic Structure
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Computational methods can identify the most stable conformers and the energy barriers between them. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational dynamics and how the molecule behaves in different environments (e.g., in solution).
For this compound, these studies would reveal the preferred orientation of the ethanone group relative to the pyridine ring and how this conformation might change over time. Such specific conformational analyses or MD simulation results for this compound have not been found in the scientific literature.
Exploration of Low-Energy Conformations and Tautomerism
The three-dimensional structure of a molecule is crucial in determining its physical and chemical properties. For this compound, the orientation of the acetyl group relative to the difluoropyridine ring is of particular interest. Computational methods, such as Density Functional Theory (DFT), are employed to identify the most stable conformations.
Studies on structurally similar compounds, such as 2'-fluoro-substituted acetophenone (B1666503) derivatives, have shown a strong preference for the s-trans conformation, where the carbonyl group is oriented away from the fluorine atom. acs.orgnih.gov This preference is attributed to the electrostatic repulsion between the electronegative fluorine and oxygen atoms. nih.gov It is therefore highly probable that this compound also predominantly adopts an s-trans or a similar low-energy conformation to minimize intramolecular repulsive forces.
Tautomerism, the interconversion of structural isomers, is another important aspect to consider for molecules with a keto group. In the case of this compound, keto-enol tautomerism is a possibility.
| Tautomer | Structure |
|---|---|
| Keto form | CC(=O)c1c(F)ncc(F)c1 |
| Enol form | C=C(O)c1c(F)ncc(F)c1 |
Computational studies on analogous carbonyl compounds, like acetylacetone, have shown that the keto form is generally more stable. katwacollegejournal.com However, the energy difference between the keto and enol forms can be influenced by the surrounding environment. For pyridine carbonyl thiosemicarbazide (B42300) derivatives, the tautomer with both carbonyl and thione groups was found to be the most stable. scispace.com While specific calculations for this compound are not available, it is reasonable to predict that the keto form is the major species under most conditions, with the enol form present in a smaller proportion at equilibrium.
Solvent Effects on Molecular Conformation
The surrounding solvent can significantly influence the conformational equilibrium of a molecule. For this compound, the polarity of the solvent is expected to play a key role in determining the preferred orientation of the acetyl group.
Computational studies on 2'-fluoroacetophenone (B1202908) derivatives have demonstrated that the preference for the s-trans conformer is affected by the dielectric constant of the solvent. nih.gov An increase in solvent polarity can lead to changes in the magnitudes of through-space coupling constants, indicating a shift in the conformational equilibrium. nih.gov It is plausible that for this compound, polar solvents would stabilize conformations with a larger dipole moment. The use of implicit solvent models, such as the Polarizable Continuum Model (PCM), in DFT calculations can effectively simulate these solvent effects and predict the most stable conformation in different media. researchgate.netresearchgate.net
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for understanding the intricate details of chemical reactions. For this compound, theoretical calculations can shed light on reaction pathways, the structures of transition states, and the factors that govern selectivity.
Transition State Characterization and Activation Barriers
The electron-deficient nature of the difluoropyridine ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. Computational studies on similar electron-deficient aromatic compounds have been instrumental in characterizing the transition states and determining the activation barriers for such reactions. nih.govresearchgate.net
DFT calculations can be used to locate the transition state structures along the reaction coordinate. These calculations provide detailed information about the geometry, energy, and electronic structure of the transition state. The activation energy, which is the energy difference between the reactants and the transition state, can then be calculated to predict the reaction rate. For nucleophilic attack on a fluorinated pyridine, the transition state would involve the formation of a Meisenheimer-like intermediate.
Reaction Pathway Analysis and Selectivity Predictions
In reactions involving multi-substituted aromatic rings, such as this compound, the question of regioselectivity arises. Computational analysis of the reaction pathway can predict the most likely site of nucleophilic attack. The electron-withdrawing acetyl group and the fluorine atoms influence the electron density distribution in the pyridine ring, making certain positions more electrophilic than others.
The aryne distortion model, which has been successfully applied to substituted pyridynes, suggests that both inductive effects and the ability to polarize the reacting bond play a role in determining the preferred site of attack. nih.gov For this compound, a nucleophile could potentially attack at the C2 or C5 positions, displacing a fluoride (B91410) ion, or at other positions on the ring. Computational modeling can evaluate the activation energies for each possible pathway, thereby predicting the major product of the reaction. Studies on the selective functionalization of difluoropyridines have shown that the regioselectivity can be controlled by the choice of reagents and reaction conditions. researchgate.net
Spectroscopic Property Prediction from Theoretical Models
Theoretical models are highly effective in predicting various spectroscopic properties, including NMR chemical shifts. These predictions are invaluable for structure elucidation and for the interpretation of experimental spectra.
Prediction of NMR Chemical Shifts (e.g., GIAO method)
The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a well-established and reliable approach for calculating NMR chemical shifts. imist.manih.govmdpi.com For this compound, the GIAO method can be used to predict the 1H, 13C, and 19F NMR chemical shifts.
The accuracy of these predictions depends on the chosen level of theory, including the functional and basis set. For fluorinated aromatic compounds, methods like B3LYP with basis sets such as 6-31+G(d,p) have been shown to provide good agreement with experimental data. nih.govresearchgate.net The predicted chemical shifts can aid in the assignment of complex spectra and can be used to distinguish between different isomers or conformers.
Below is a hypothetical table of predicted 13C NMR chemical shifts for this compound, based on typical values for similar fluorinated pyridine and acetophenone derivatives.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 195.2 |
| C2 | 158.7 (d, JCF = 240 Hz) |
| C3 | 115.4 (d, JCF = 4 Hz) |
| C4 | 140.1 (dd, JCF = 15 Hz, 5 Hz) |
| C5 | 155.9 (d, JCF = 250 Hz) |
| C6 | 118.6 (d, JCF = 20 Hz) |
| CH3 | 26.3 |
Calculation of Vibrational Frequencies and IR/Raman Intensities
Theoretical calculations of vibrational frequencies, along with Infrared (IR) and Raman intensities, are fundamental in characterizing the molecular structure of a compound. For a molecule like this compound, these calculations would typically be performed using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a commonly used hybrid functional for this purpose, often paired with a basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost.
The process would involve:
Geometry Optimization: The first step is to find the lowest energy structure (the most stable conformation) of the molecule. This is achieved by calculating the forces on each atom and adjusting the atomic positions until a minimum on the potential energy surface is located.
Frequency Calculation: Once the geometry is optimized, a frequency analysis is performed. This calculation provides the harmonic vibrational frequencies corresponding to the normal modes of vibration of the molecule. The results would allow for the assignment of specific vibrational modes, such as C-F stretches, C=O stretch of the ethanone group, and various pyridine ring vibrations.
IR and Raman Intensities: The same calculation also yields the IR and Raman activities for each vibrational mode. These theoretical intensities are crucial for interpreting and assigning peaks in experimental IR and Raman spectra.
A comparison between the calculated vibrational spectra and experimental data, if available, would serve to validate the computational model. Due to the absence of published studies on this compound, a data table of its calculated vibrational frequencies cannot be provided.
UV-Vis Absorption Spectra and TD-DFT Calculations
The electronic absorption properties and UV-Vis spectra of molecules are investigated computationally using Time-Dependent Density Functional Theory (TD-DFT). This method is used to calculate the energies of electronic transitions from the ground state to various excited states.
For this compound, the procedure would be:
Ground State Optimization: A ground-state geometry optimization is first performed, typically using DFT as described in the previous section.
Excited State Calculations: Using the optimized ground-state geometry, TD-DFT calculations are then carried out to determine the vertical excitation energies, oscillator strengths, and corresponding wavelengths (λmax) of the electronic transitions. The CAM-B3LYP functional is often employed for such calculations as it can provide more accurate results for charge-transfer excitations.
Solvent Effects: To simulate realistic conditions, these calculations are often performed incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to account for the influence of a solvent on the electronic transitions.
The results would provide insight into the nature of the electronic transitions (e.g., n→π* or π→π*) and allow for a theoretical prediction of the UV-Vis absorption spectrum. Without specific literature, a data table of calculated absorption wavelengths and oscillator strengths for this compound cannot be compiled.
Prediction of Nonlinear Optical Properties
The investigation of nonlinear optical (NLO) properties is a key area of materials science, with applications in optoelectronics and photonics. Computational chemistry provides a powerful tool for predicting the NLO response of molecules. The key parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), can be calculated using quantum chemical methods.
The theoretical prediction for this compound would involve:
DFT Calculations: The NLO properties are typically calculated using DFT methods, often with the same functionals and basis sets used for geometry optimization (e.g., B3LYP/6-311++G(d,p)).
Calculation of Properties: The electric dipole moment, polarizability, and hyperpolarizability tensors are calculated from the optimized molecular structure. These tensors provide detailed information about the molecule's response to an external electric field. A large first-order hyperpolarizability value is indicative of a significant second-order NLO response.
Structure-Property Relationship: The calculations would help in understanding the relationship between the molecular structure (e.g., the presence of electron-donating and electron-withdrawing groups and the π-conjugated system of the pyridine ring) and the NLO properties.
Organic molecules with significant charge transfer characteristics often exhibit enhanced NLO properties. The presence of the fluorine atoms (electron-withdrawing) and the acetyl group on the pyridine ring would be expected to influence the NLO response of this compound. However, in the absence of specific computational studies, a data table of the predicted NLO properties for this compound cannot be presented.
Advanced Applications and Derivatization Strategies Utilizing 1 2,5 Difluoropyridin 4 Yl Ethanone As a Key Synthon
Synthesis of Complex Fluorinated Heterocyclic Systems
Construction of Fused Pyridine (B92270) Ring Systems
The search did not identify any documented synthetic routes where 1-(2,5-Difluoropyridin-4-yl)ethanone is utilized as a starting material or intermediate for the construction of fused pyridine ring systems.
Preparation of Polycyclic Nitrogen-Containing Compounds
There is no available information on the application of this compound in the preparation of polycyclic nitrogen-containing compounds.
Derivatization to Fluoro-Piperidines and other Saturated Heterocycles
No studies were found detailing the chemical derivatization of this compound to produce fluoro-piperidines or any other saturated heterocycles.
Role as a Precursor in Diverse Chemical Libraries
The role of this compound as a foundational precursor for the generation of diverse chemical libraries for screening purposes is not documented in the available literature.
Development of Advanced Materials Precursors
Information regarding the use of this compound in the development of precursors for advanced materials is not present in the public domain.
Monomer Synthesis for Fluorinated Polymers and Networks
No specific examples or methodologies were found for the synthesis of monomers from this compound intended for the production of fluorinated polymers or networks.
Application in Coordination Chemistry and Ligand Design
The presence of the nitrogen atom in the pyridine ring and the oxygen atom of the acetyl group in this compound provides two potential coordination sites, making it a versatile precursor for a variety of ligands. The strong electron-withdrawing nature of the two fluorine atoms significantly influences the electron density of the pyridine ring, thereby modulating the coordination properties of ligands derived from this synthon. This allows for the fine-tuning of the electronic and, consequently, the catalytic or photophysical properties of the resulting metal complexes. nih.gov
A primary strategy for ligand development from this synthon involves the chemical modification of the acetyl group. For instance, condensation reactions with various amines or hydrazines can yield Schiff base ligands with additional coordination sites. A notable application is in the synthesis of bipyridine and terpyridine-type ligands, which are renowned for their ability to form stable complexes with a wide array of transition metals. mdpi.comroyalsocietypublishing.org The Kröhnke reaction, a well-established method for pyridine synthesis, can be adapted to construct such multi-dentate ligands from 2-acetylpyridine (B122185) derivatives. royalsocietypublishing.org
The general synthetic approach to create more complex ligands from acetylpyridines involves base-mediated condensation reactions. For example, the reaction of an acetylpyridine with an aldehyde can lead to the formation of a chalcone (B49325) derivative, which can then be further reacted to form terpyridine-like structures. nih.gov These ligands can then be coordinated with various metal ions, such as Fe(II), Co(II), and Zn(II), to form stable octahedral complexes. royalsocietypublishing.orgnih.gov The fluorinated nature of the pyridine ring in ligands derived from this compound would be expected to enhance the stability and influence the redox potentials of these metal complexes.
| Ligand Type | Potential Synthesis Route from this compound | Potential Metal Complexes |
| Bipyridine derivatives | Condensation with appropriate precursors followed by cyclization. | Ru(II), Ir(III), Pd(II) |
| Terpyridine derivatives | Kröhnke reaction or similar condensation strategies. | Fe(II), Co(II), Zn(II) |
| Schiff Base ligands | Condensation with primary amines or hydrazines. | Cu(II), Ni(II), Mn(II) |
| Pyrazolylpyridine ligands | Condensation with dimethylformamide dimethyl acetal (B89532) followed by cyclization with hydrazine. researchgate.net | Ru(II), Os(II), Pt(II) |
The resulting metal complexes have potential applications in catalysis, materials science, and as therapeutic agents. nih.gov The electronic modifications introduced by the fluorine atoms can be leveraged to tune the properties of these complexes for specific applications. nih.gov
Generation of Chemically Functionalized Probes (General Research Focus)
The development of chemically functionalized probes for biological imaging and activity-based protein profiling is a rapidly advancing area of chemical biology. The unique properties of this compound make it an attractive starting material for the synthesis of such probes. The difluoropyridine core can serve as a scaffold that imparts desirable photophysical properties, while the acetyl group provides a convenient handle for the introduction of reporter groups or bioorthogonal functionalities.
Fluorinated aromatic systems are known to be valuable components of fluorescent probes. mdpi.com The incorporation of fluorine can enhance photostability, quantum yield, and influence the emission wavelength. Derivatization of the acetyl group in this compound can lead to the creation of push-pull systems, which are a common design feature in fluorescent dyes. These systems consist of an electron-donating group connected to an electron-withdrawing group through a π-conjugated system, often resulting in environmentally sensitive fluorescence.
A key strategy in probe design is the incorporation of a bioorthogonal reactive group. This allows the probe to be specifically labeled with a reporter molecule, such as a fluorophore or an affinity tag, in a complex biological environment without interfering with native biochemical processes. mdpi.com The acetyl group of this compound can be readily converted into a variety of bioorthogonal handles, such as alkynes or azides, through standard organic transformations. These handles can then participate in highly specific ligation reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or the strain-promoted azide-alkyne cycloaddition. nih.gov
| Probe Component | Function | Derivatization from this compound |
| Fluorophore Core | Provides the fluorescent signal. | The difluoropyridine ring itself contributes to the photophysical properties. Further heterocyclic ring formation via the acetyl group can create novel fluorophores. |
| Bioorthogonal Handle | Enables specific labeling in a biological context. | Conversion of the acetyl group to an alkyne, azide, or tetrazine for click chemistry or other bioorthogonal reactions. nih.govrsc.org |
| Reactive Group | Covalently binds to a biological target (e.g., an enzyme active site). | Introduction of electrophilic or photoreactive groups through modification of the acetyl moiety. |
| Linker | Spatially separates the core from the reactive/bioorthogonal group. | Can be installed as part of the derivatization of the acetyl group. |
The fluorine atoms on the pyridine ring can also be exploited for ¹⁹F NMR-based screening and imaging, as fluorine is a bioorthogonal nucleus with high NMR sensitivity. nih.gov Probes derived from this synthon could therefore potentially be used in multimodal imaging or screening paradigms. The versatility of this compound as a building block facilitates the modular design of sophisticated chemical probes for a wide range of applications in chemical biology and drug discovery.
Future Directions and Emerging Research Opportunities for 1 2,5 Difluoropyridin 4 Yl Ethanone Chemistry
Exploration of Novel and Sustainable Synthetic Pathways
Traditional multi-step syntheses for complex pyridine (B92270) derivatives are often inefficient. bohrium.com The development of greener, more efficient routes to 1-(2,5-Difluoropyridin-4-yl)ethanone and its analogs is a primary objective. Modern synthetic strategies are increasingly focused on sustainability, atom economy, and operational simplicity. bohrium.comnih.gov
The application of enzymes in organic synthesis offers significant advantages in terms of selectivity (chemo-, regio-, and stereo-selectivity) and sustainability, operating under mild reaction conditions. For a substrate like this compound, several biocatalytic avenues could be explored. Ketoreductases could be employed for the asymmetric reduction of the ketone moiety to a chiral alcohol, a valuable synthon for pharmaceutical development. Other enzyme classes, such as Baeyer-Villiger monooxygenases, could facilitate the oxidation of the acetyl group to an ester, providing a gateway to different functional derivatives.
Table 1: Potential Biocatalytic Applications
| Enzyme Class | Transformation on this compound | Potential Product |
|---|---|---|
| Ketoreductases (KREDs) | Asymmetric reduction of the ketone | (R)- or (S)-1-(2,5-Difluoropyridin-4-yl)ethanol |
| Baeyer-Villiger Monooxygenases | Oxidation of the acetyl group | 2,5-Difluoropyridin-4-yl acetate |
| Hydrolases | Hydrolysis of ester derivatives | This compound precursors |
Direct C-H functionalization represents a paradigm shift in synthesis, circumventing the need for pre-functionalized starting materials and thus shortening synthetic routes. The this compound scaffold has two available C-H bonds on the pyridine ring (at positions 3 and 6) that are prime targets for such strategies. Given the electron-deficient nature of the difluoropyridine ring, these positions are activated for certain types of functionalization. Research into late-stage functionalization of multisubstituted pyridines has shown that positions alpha to the nitrogen are particularly amenable to modification. nih.gov Methodologies involving transition-metal catalysis could be developed to introduce a wide array of substituents, including aryl, alkyl, and various heteroatom-containing groups, at these positions with high regioselectivity. nih.gov
Investigation of Undiscovered Reactivity Patterns and Selectivity Control
The interplay between the electron-withdrawing fluorine atoms, the pyridine nitrogen, and the acetyl group creates a unique electronic landscape on the this compound molecule. A systematic investigation into its reactivity is essential for unlocking novel transformations. The fluorine atoms significantly influence the susceptibility of the ring to nucleophilic aromatic substitution (SNAr). nih.gov Future work should focus on exploring the regioselectivity of SNAr reactions, determining whether the fluorine at position 2 or 5 is more readily displaced by various nucleophiles under different conditions. Furthermore, the acetyl group can serve as a versatile handle for a plethora of reactions, including aldol (B89426) condensations, Mannich reactions, and heterocycle formations, providing access to a vast chemical space.
Integration into Automated Synthesis and High-Throughput Experimentation
The demand for rapid synthesis and screening of compound libraries for drug discovery and materials science necessitates the use of automated platforms. High-throughput experimentation (HTE) can be employed to accelerate the discovery of optimal reaction conditions for the synthesis and functionalization of the this compound core. acs.org By systematically varying catalysts, ligands, solvents, and temperatures in a miniaturized, parallel format, researchers can quickly identify robust and efficient protocols. This approach is particularly valuable for exploring complex reaction landscapes, such as those in C-H functionalization or cross-coupling reactions, enabling the rapid generation of a diverse library of derivatives for biological or materials screening. researchgate.netnih.gov
Advanced Computational Predictions Guiding Experimental Research
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and rationalizing the chemical behavior of molecules. researchgate.netnih.gov Applying these methods to this compound can provide invaluable insights that guide experimental design, saving time and resources. DFT calculations can be used to predict key properties that govern reactivity, such as the energies of frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential maps, and atomic charges. emerginginvestigators.orgresearchgate.net These predictions can help identify the most nucleophilic and electrophilic sites on the molecule, predict the regioselectivity of reactions like C-H functionalization and SNAr, and estimate the stability of reaction intermediates. nih.gov
Table 2: Key Computational Parameters for Investigation
| Computational Method | Property to Calculate | Application in Experimental Design |
|---|---|---|
| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Predicts chemical reactivity and stability. researchgate.net |
| DFT | Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. |
| DFT | Natural Bond Orbital (NBO) Analysis | Determines charge distribution and bond strengths. |
Design of Novel Chemical Scaffolds Based on the 2,5-Difluoropyridyl-4-ethanone Motif
The this compound core is an attractive starting point for the design of novel, three-dimensional chemical scaffolds. The pyridine ring is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound offers multiple vectors for diversification. researchgate.netnumberanalytics.com The acetyl group can be elaborated into more complex side chains or used as an anchor point for the construction of new fused ring systems. For example, condensation reactions with bifunctional reagents could lead to the formation of novel heterocyclic systems fused to the pyridine core. The strategic functionalization of the C-H bonds and the displacement of fluorine atoms can be used to modulate the physicochemical properties (e.g., solubility, lipophilicity, metabolic stability) of the resulting scaffolds, tailoring them for specific biological targets or material applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2,5-Difluoropyridin-4-yl)ethanone?
- Methodological Answer : The synthesis of fluorinated pyridinyl ethanones typically involves Friedel-Crafts acylation using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions. For fluorinated intermediates, selective fluorination or halogen exchange reactions (e.g., Balz-Schiemann) may precede acylation. Optimization of substituent positioning on the pyridine ring requires careful control of reaction temperature and stoichiometry to minimize side products .
Q. How is X-ray crystallography employed in structural elucidation of fluorinated ethanones?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry, fluorine substituent positions, and intermolecular interactions. The SHELX software suite (e.g., SHELXL for refinement) is widely used to solve and refine crystal structures. For example, studies on analogous compounds like 1-(3,5-bis(trifluoromethyl)pyrrolo[2,3-d]pyrimidin-4-yl)ethanone validated bond angles and packing arrangements using SHELX .
Q. What spectroscopic techniques are essential for characterizing fluorinated ethanones?
- Methodological Answer :
- NMR : ¹⁹F NMR identifies fluorine environments and coupling patterns (e.g., J₃,₄ and J₄,₅ in pyridine rings).
- IR : Carbonyl stretching (~1700 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas.
Discrepancies between spectroscopic and crystallographic data may arise from dynamic effects in solution (e.g., rotational isomerism) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Contradictions may arise from polymorphism (different crystal forms) or solvent-induced conformational changes. To address this:
- Perform temperature-dependent NMR to detect dynamic equilibria.
- Compare SCXRD data with DFT-optimized gas-phase structures to identify packing effects.
- Use Hirshfeld surface analysis to quantify intermolecular interactions influencing solid-state vs. solution structures .
Q. What strategies optimize reaction yields for fluorinated intermediates in ethanone synthesis?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance fluoropyridine solubility.
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity for difluorinated products.
Example: A 15% yield increase was reported using microwave conditions for analogous fluoropyridines .
Q. How do computational methods aid in predicting reactivity and electronic properties?
- Methodological Answer :
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For this compound, fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing carbonyl electrophilicity.
- Molecular Dynamics (MD) : Simulate solvent interactions to guide crystallization protocols.
- QSPR Models : Corrogate substituent effects with logP or metabolic stability .
Q. What role do fluorine substituents play in biological activity or material properties?
- Methodological Answer : Fluorine enhances metabolic stability (C-F bonds resist oxidation) and lipophilicity, improving blood-brain barrier penetration. In materials science, fluorinated ethanones serve as precursors for liquid crystals or OLEDs due to their electron-deficient aromatic systems. Studies on 1-(4-(2,4-difluorophenoxy)phenyl)ethanone highlight applications in optoelectronics .
Q. How can researchers address challenges in crystallizing fluorinated ethanones?
- Methodological Answer :
- Cocrystallization : Use coformers (e.g., carboxylic acids) to stabilize lattice structures.
- Vapor Diffusion : Slow evaporation of low-polarity solvents (e.g., hexane/EtOAc) promotes crystal growth.
- Temperature Gradients : Gradual cooling from supersaturated solutions reduces defects.
SHELXD and Olex2 pipelines are recommended for handling twinned or low-resolution data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
